molecular formula C24H22ClN3O5S B2527058 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3,4-dimethoxybenzyl)acetamide CAS No. 1031669-91-6

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No. B2527058
M. Wt: 499.97
InChI Key: JUIIMMAXOKVUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3,4-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O5S and its molecular weight is 499.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Studies

Research on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrates the synergy between the dihydropyrazolobenzothiazine ring system and carboxamide side chains. These compounds exhibit moderate to significant radical scavenging activity, suggesting potential as templates for developing biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Antitumor Activity Evaluation

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group. These compounds were evaluated for their antitumor activity against various human tumor cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Research on benzothiazolinone acetamide analogs, including their spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling, indicates these compounds have good light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). This study showcases the multifunctional potential of such compounds in both biological and material science applications (Mary et al., 2020).

Structural Analysis

A specific structural analysis of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide contributes to understanding the conformational characteristics essential for designing compounds with desired biological or material properties (Hajjem et al., 1993).

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5S/c1-32-20-10-8-16(12-21(20)33-2)14-26-23(29)15-28-27-24(17-6-4-3-5-7-17)19-13-18(25)9-11-22(19)34(28,30)31/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIIMMAXOKVUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3,4-dimethoxybenzyl)acetamide

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